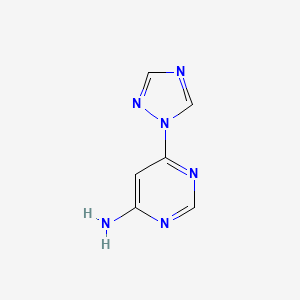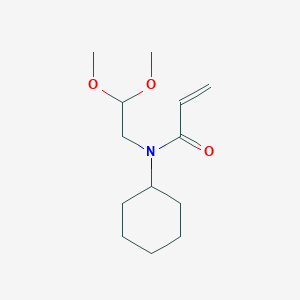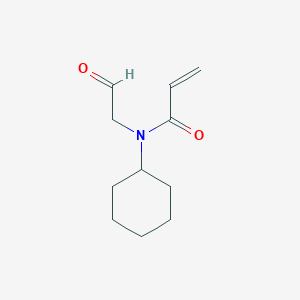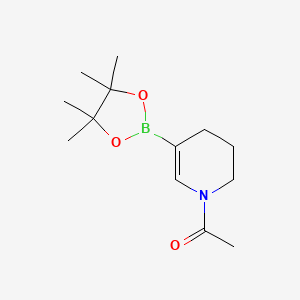
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Overview
Description
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been confirmed by various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Crystal Structure and DFT Studies
The compound 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine demonstrates significant importance in the field of crystallography and computational chemistry. Murugavel et al. (2014) conducted a study that involved characterizing the molecular structure of a related compound using X-ray crystallography and density functional theory (DFT). They found that the compound forms a supramolecular network in the crystal, which could be significant for understanding its physical and chemical properties (Murugavel et al., 2014).
Synthesis and Fungicidal Activities
This compound is also notable in the field of synthetic chemistry and its potential applications in agriculture. Sun et al. (2010) described an efficient synthesis method for derivatives of this compound. These derivatives exhibit fungicidal activities, with one particular compound showing high inhibitory activity against Colletotrichum gossypii (Sun et al., 2010).
Potential Antibacterial Agent
Another study by Murugavel et al. (2015) synthesized a variant of this compound and tested its antibacterial activity. They found that this compound exhibited good to moderate antibacterial activity against several bacteria strains, suggesting its potential as an antibacterial agent (Murugavel et al., 2015).
Synthesis and Chemical Analysis
The synthesis of various derivatives of this compound has been a significant area of research, providing insights into their potential applications. Salgado et al. (2011) presented a study on the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines and their NMR and HRMS characterization. This research contributes to the understanding of the chemical behavior of these compounds (Salgado et al., 2011).
Inhibitors of 15-Lipoxygenase
Further research by Asghari et al. (2016) focused on synthesizing derivatives of this compound for biological applications. They evaluated these compounds as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions. The study discovered compounds that showed significant inhibitory activity (Asghari et al., 2016).
Safety and Hazards
Future Directions
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives, due to their promising cytotoxic activity, can be considered for further investigation aiming to generate potential anticancer agents .
Mechanism of Action
Target of Action
The primary targets of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine are human microglia and neuronal cells . The compound has been shown to have promising neuroprotective and anti-inflammatory properties .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it can potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Pharmacokinetics
It’s worth noting that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics .
Result of Action
The compound exhibits significant anti-neuroinflammatory properties and promising neuroprotective activity . It has been shown to have cytotoxic activities against certain tumor cell lines .
properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRNNMZKXYZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)

![4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1397723.png)









